Tetralithium guanosine triphosphate
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Overview
Description
Tetralithium guanosine triphosphate is a compound that plays a significant role in various biochemical processes. It is a non-hydrolyzable analog of guanosine triphosphate, which is crucial for energy transfer within cells. This compound is particularly known for its ability to activate guanine-nucleotide-binding proteins, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetralithium guanosine triphosphate can be synthesized through a series of chemical reactions involving guanosine and triphosphate groups. The synthesis typically involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection steps. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Tetralithium guanosine triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with altered biochemical properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products: The major products formed from these reactions include various analogs of guanosine triphosphate, each with unique biochemical properties that can be utilized in different research applications.
Scientific Research Applications
Tetralithium guanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of nucleotide interactions.
Biology: The compound is employed in studies involving G-protein-coupled receptors, signal transduction pathways, and enzyme kinetics.
Medicine: It is used in the development of drugs targeting G-protein-coupled receptors and other related pathways.
Industry: The compound is utilized in the production of biochemical assays and diagnostic kits.
Mechanism of Action
Tetralithium guanosine triphosphate exerts its effects by activating guanine-nucleotide-binding proteins (G proteins). These proteins play a crucial role in signal transduction pathways, mediating the response of cells to various external stimuli. The compound binds to the G proteins, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism.
Comparison with Similar Compounds
Guanosine 5’-[γ-thio]triphosphate tetralithium salt: This compound is similar in structure and function, often used in similar research applications.
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt: Another analog with comparable biochemical properties.
Uniqueness: Tetralithium guanosine triphosphate is unique due to its non-hydrolyzable nature, which makes it particularly useful in studies where stable activation of G proteins is required. Its ability to resist enzymatic degradation allows for prolonged experimental conditions, providing more reliable and consistent results.
Properties
CAS No. |
116912-60-8 |
---|---|
Molecular Formula |
C10H12Li4N5O14P3 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
GWNNTMMGWQMBFN-ZVQJTLEUSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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